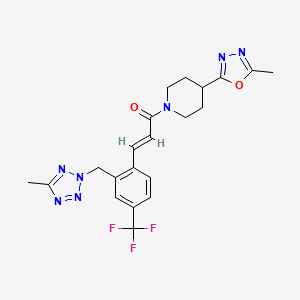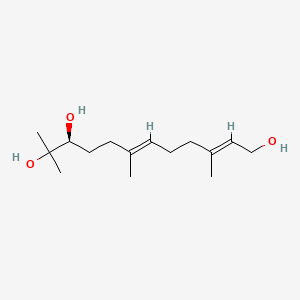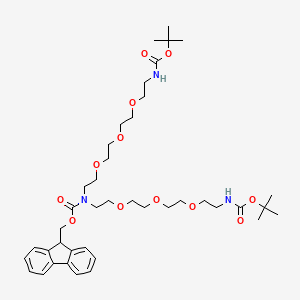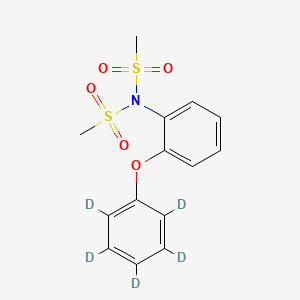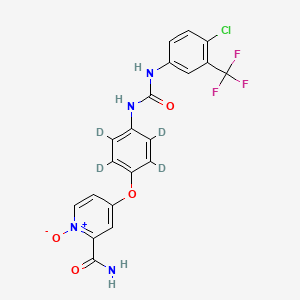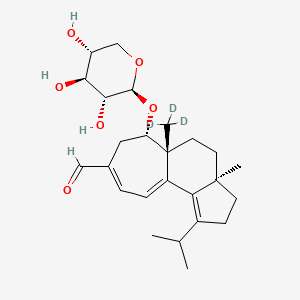
(+)-Erinacin A-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Erinacin A-d3 is a compound of significant interest in various scientific fields. It is a derivative of Erinacin A, a compound known for its potential therapeutic properties. The addition of deuterium (d3) enhances its stability and bioavailability, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Erinacin A-d3 involves several steps, starting from readily available precursors. The process typically includes:
Cyclization: The formation of the core structure of Erinacin A is accomplished through a cyclization reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Erinacin A-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
(+)-Erinacin A-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Medicine: Research focuses on its potential use in treating neurological disorders and other medical conditions.
Industry: this compound is explored for its use in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+)-Erinacin A-d3 involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, leading to its observed biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erinacin A: The parent compound, known for its therapeutic potential.
Erinacin B: Another derivative with similar properties but different biological activity.
Erinacin C: A structurally related compound with unique applications.
Uniqueness
(+)-Erinacin A-d3 stands out due to the presence of deuterium atoms, which enhance its stability and bioavailability. This makes it a more potent and reliable compound for research and potential therapeutic use compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C25H36O6 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
(3aR,5aR,6S)-3a-methyl-1-propan-2-yl-5a-(trideuteriomethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1/i4D3 |
Clé InChI |
LPPCHLAEVDUIIW-KJRIIPGNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@]12CC[C@]3(CCC(=C3C1=CC=C(C[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)C(C)C)C |
SMILES canonique |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


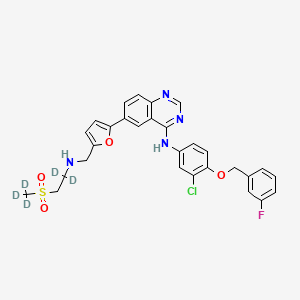
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
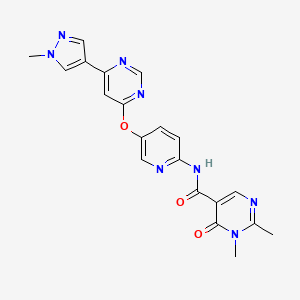
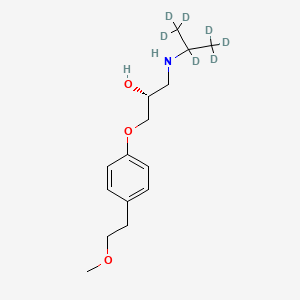
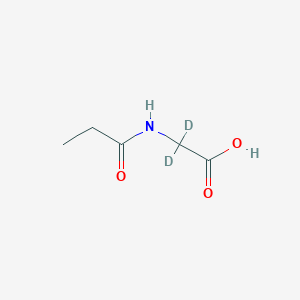

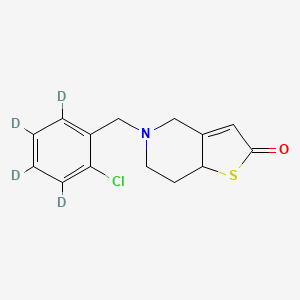
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
